Hosenkoside A

Cervical cancer HDAC3 inhibition STAT3 pathway

Hosenkoside A (CAS 156791-82-1; molecular formula C48H82O20; molecular weight 979.15) is a baccharane-type triterpenoid glycoside first isolated and structurally characterized from the seeds of Impatiens balsamina L. (Semen Impatientis).

Molecular Formula C48H82O20
Molecular Weight 979.2 g/mol
Cat. No. B591365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHosenkoside A
Molecular FormulaC48H82O20
Molecular Weight979.2 g/mol
Structural Identifiers
SMILESCC(CO)C1CCC2(CCC3(C(C2O)CCC4C3(CCC5C4(CCC(C5(C)COC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)CO1
InChIInChI=1S/C48H82O20/c1-22(16-49)24-8-13-48(21-62-24)15-14-46(4)23(40(48)61)6-7-29-44(2)11-10-30(45(3,28(44)9-12-47(29,46)5)20-63-41-37(59)34(56)31(53)25(17-50)64-41)67-43-39(36(58)33(55)27(19-52)66-43)68-42-38(60)35(57)32(54)26(18-51)65-42/h22-43,49-61H,6-21H2,1-5H3/t22-,23+,24-,25+,26+,27+,28+,29+,30-,31+,32+,33+,34-,35-,36-,37+,38+,39+,40+,41+,42-,43-,44-,45-,46+,47+,48+/m0/s1
InChIKeyJUKFJOYCFLIWIA-MDQYKXRHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Hosenkoside A Procurement Guide: Baccharane Glycoside from Impatiens balsamina for Oncology and Analytical Research


Hosenkoside A (CAS 156791-82-1; molecular formula C48H82O20; molecular weight 979.15) is a baccharane-type triterpenoid glycoside first isolated and structurally characterized from the seeds of Impatiens balsamina L. (Semen Impatientis) [1]. Its full stereochemical assignment was achieved through 2D NMR techniques (1H-1H COSY, HMQC, HMBC, ROESY, TOCSY), CD spectroscopy, and chemical derivatization, confirming a glycosylation pattern distinct from co-occurring hosenkosides [1]. The compound demonstrates anti-tumor activity via HDAC3 inhibition and STAT3 pathway suppression, as well as antimicrobial effects, with validated analytical reference standards available for quantitative research applications [2] [3].

Why Hosenkoside A Cannot Be Replaced by Generic Baccharane Glycosides


Hosenkoside A belongs to the hosenkoside family of baccharane glycosides, with at least 15 structurally characterized congeners (A through O) co-occurring in Impatiens balsamina seeds [1]. Despite sharing a common triterpenoid scaffold, these compounds exhibit distinct glycosylation patterns at positions 3, 26, and 28, as well as differing aglycone cores (hosenkol A, B, or C) [1]. These structural variations translate into measurable differences in pharmacokinetic behavior, target engagement, and cytotoxic potency across cancer cell lines. Procurement of undefined total saponin extracts or substitution with structurally related hosenkosides (e.g., Hosenkoside K for Hosenkoside A) introduces uncontrolled variability in Cmax, AUC, and target inhibition profiles, compromising experimental reproducibility in both in vitro and in vivo studies [2] [3]. The following evidence establishes Hosenkoside A's specific, quantifiable differentiation relative to its closest analogs.

Hosenkoside A Quantitative Differentiation: Comparator-Based Evidence


Hosenkoside A vs. Hosenkoside P: Glycosylation Difference Drives Superior HDAC3 Inhibition

Hosenkoside A and Hosenkoside P share the identical aglycone core (hosenkol A) but differ by a single glucose moiety attached at position 3, with Hosenkoside A possessing this additional glucose while Hosenkoside P lacks it [1]. This structural distinction correlates with differential anti-tumor activity: Hosenkoside A exhibits an IC50 of approximately 25 μM against HeLa cervical cancer cells at 48 hours, whereas Hosenkoside P requires approximately 40 μM to achieve comparable inhibition under identical conditions [1]. Transcriptome analysis further confirms that Hosenkoside A significantly downregulates HDAC3 expression, leading to decreased lysine acetylation at histone H3 sites 4 and 9 and subsequent blockade of STAT3 activation [1].

Cervical cancer HDAC3 inhibition STAT3 pathway

Hosenkoside A vs. Hosenkoside K: Superior Oral Bioavailability and Systemic Exposure

Following oral administration of total saponins from Semen Impatientis (equivalent to 12.4 mg/kg Hosenkoside A and 8.7 mg/kg Hosenkoside K) in male Wistar rats, Hosenkoside A demonstrated substantially higher systemic exposure than Hosenkoside K [1]. Hosenkoside A achieved a Cmax of 130.99 ± 23.62 ng/mL at Tmax of 0.67 ± 0.13 h, with AUC0-∞ of 728.30 ± 258.35 ng·h/mL and terminal half-life of 5.39 ± 2.06 h [1]. In contrast, Hosenkoside K exhibited a Cmax of 98.48 ± 22.86 ng/mL (Tmax 0.75 ± 0.00 h) and AUC0-∞ of 252.17 ± 77.38 ng·h/mL, with a shorter half-life of 3.99 ± 0.84 h [1].

Pharmacokinetics Oral bioavailability LC-MS/MS

Hosenkoside A vs. Hosenkoside G: Differential Anti-Proliferative Activity Across Melanoma Cell Lines

A panel of nine baccharane glycosides (hosenkosides A, B, C, F, M, K, G, plus two new congeners) isolated from Impatiens balsamina seeds were evaluated for in vitro growth inhibitory activity against human malignant melanoma A375 cells [1]. Within this comparative framework, Hosenkoside A and Hosenkoside G demonstrated distinct activity profiles, with Hosenkoside A showing measurable but moderate inhibition relative to other congeners, while Hosenkoside G exhibited more pronounced anti-tumor activity in this specific cell line context [1]. The differential activity is attributable to variations in glycosylation pattern and aglycone structure among the nine compounds tested [1].

Melanoma Cytotoxicity A375 cells

Hosenkoside A: Recommended Procurement Scenarios Based on Differential Evidence


Cervical Cancer Research: HDAC3/STAT3 Pathway Studies

Procure Hosenkoside A for mechanistic studies of HDAC3 inhibition and STAT3 pathway blockade in cervical cancer models. The compound demonstrates an IC50 of approximately 25 μM against HeLa cells, which is 1.6-fold more potent than Hosenkoside P (IC50 ≈ 40 μM), directly attributable to the additional glucose moiety at position 3 [1]. Transcriptome-validated target engagement at HDAC3 with downstream effects on histone H3 acetylation and STAT3 activation provides a defined molecular mechanism for experimental design [1].

In Vivo Pharmacokinetic and Oral Bioavailability Studies

Select Hosenkoside A for oral pharmacokinetic investigations where sustained systemic exposure is required. Following oral administration at 12.4 mg/kg in rats, Hosenkoside A achieves an AUC0-∞ of 728.30 ± 258.35 ng·h/mL and a half-life of 5.39 ± 2.06 h, representing 2.9-fold higher total exposure and 1.4-fold longer elimination half-life compared to Hosenkoside K (AUC0-∞ = 252.17 ± 77.38 ng·h/mL; t1/2 = 3.99 ± 0.84 h) [2]. A validated LC-MS/MS method with LLOQ of 5 ng/mL is established for plasma quantification [2].

Natural Product Reference Standard Procurement for Quantitative Analysis

Obtain Hosenkoside A as a certified reference standard (HPLC purity ≥99%) for quantitative determination of hosenkosides in Impatiens balsamina extracts and traditional medicine formulations . The compound is validated as a marker analyte in the Chinese Pharmacopoeia for Semen Impatientis quality control, with established extraction and analytical methods using Hosenkoside A, B, C, and K as index components . ISO 17034-certified reference materials with full Certificate of Analysis (NMR, HPLC, residual solvent, water content) are available for regulatory-compliant analytical workflows .

Quote Request

Request a Quote for Hosenkoside A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.